molecular formula C17H23N5O2 B4696362 2-(4-methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one

2-(4-methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B4696362
M. Wt: 329.4 g/mol
InChI Key: VRLKEACNNHZYTN-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a pyrido-pyrimidinone derivative characterized by a bicyclic pyrido[4,3-d]pyrimidinone core. Key structural features include:

  • A 4-methylpiperazinyl group at position 2, which may enhance solubility and modulate receptor interactions.
  • A tetrahydrofuran-2-ylmethyl substituent at position 6, contributing to stereoelectronic effects and lipophilicity.

While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related pyrimidinones are noted for diverse biological activities, including antimicrobial, anticancer, and anti-hypertensive properties .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-6-(oxolan-2-ylmethyl)pyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-20-6-8-21(9-7-20)17-18-11-14-15(19-17)4-5-22(16(14)23)12-13-3-2-10-24-13/h4-5,11,13H,2-3,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLKEACNNHZYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[4,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tetrahydrofuran-2-ylmethyl group: This step often involves the use of a Grignard reagent or other organometallic reagents to attach the tetrahydrofuran moiety.

    Attachment of the 4-methylpiperazin-1-yl group: This can be done through nucleophilic substitution reactions, where the piperazine derivative is introduced to the core structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s pyrido[4,3-d]pyrimidinone core differs from other pyrimidinone derivatives:

Substituent Analysis

Piperazine/Piperidine Derivatives
  • 4-Methylpiperazinyl group (target compound): Enhances basicity and solubility compared to unsubstituted piperazine (e.g., ’s 7-(piperazin-1-yl) analog) .
  • Piperidinyl and dimethylamino groups (, compounds 6b and 6c): Piperidine (6b) lacks the basicity of piperazine, while dimethylamino (6c) offers steric and electronic differences .
Substituents
  • Tetrahydrofuran-2-ylmethyl (target): Introduces chirality and moderate lipophilicity.

Physicochemical Properties Comparison

Compound Core Structure Substituents (Position) Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound Pyrido[4,3-d]pyrimidinone 4-Methylpiperazinyl (2), THF-Me (6) N/A Not reported in evidence
6b () Pyrimidinone Piperidinyl (6), Methylsulfanyl (2) 84–86 IR: 3470 cm⁻¹ (OH); ¹H NMR: δ 1.61 (piperidine)
6c () Pyrimidinone Dimethylamino (6), Phenyl (2) 113–115 ¹H NMR: δ 7.27–7.30 (aryl protons)
Compound Pyrido[1,2-a]pyrimidinone Benzodioxol (2), Methylpiperazinyl (7) N/A Not reported
Compound Dihydropyrimidinone Ethyl carboxylate (5), Chlorophenyl (4) N/A X-ray: R factor = 0.055

Key Observations :

  • Piperazinyl/piperidinyl substituents correlate with lower melting points (e.g., 84–86°C for 6b vs. 113–115°C for phenyl-substituted 6c) .
  • Aromatic groups (e.g., phenyl in 6c) increase rigidity and melting points compared to aliphatic substituents.

Recommendations :

  • Synthesize the compound using methods analogous to and .
  • Conduct cytotoxicity assays (e.g., MTT, as in ) and kinase profiling to validate theoretical predictions .

Biological Activity

The compound 2-(4-methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic molecule that has garnered interest in the pharmaceutical field due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H24_{24}N4_{4}O3_{3}
  • Molecular Weight : 320.39 g/mol

Structural Features

  • Pyrido[4,3-d]pyrimidine Core : This heterocyclic structure is known for its diverse biological activities.
  • Piperazine Ring : The presence of the piperazine moiety enhances the compound's interaction with biological targets.
  • Tetrahydrofuran Side Chain : This feature may contribute to the compound's solubility and bioavailability.

Antitumor Activity

Recent studies have investigated the antitumor potential of compounds related to pyrido[4,3-d]pyrimidines. For instance, a study evaluating various derivatives demonstrated that while some exhibited low cytotoxic activity against cancer cell lines (e.g., NCI-H1975, A549), others showed promising results with half maximal inhibitory concentration (IC50_{50}) values indicating significant effectiveness .

Table 1: Antitumor Activity of Pyrido[4,3-d]pyrimidine Derivatives

CompoundCell LineIC50_{50} (μM)Inhibition Rate (%)
A5NCI-H1975>50<36.0
B2A5490.440 ± 0.03990.3
B8H19750.297 ± 0.02496.7

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as dihydrofolate reductase and glucosidases, which are critical in cancer metabolism and proliferation .
  • Receptor Interaction : The structural modifications allow for binding to specific receptors or enzymes, potentially modulating their activity and influencing cellular signaling pathways.

Antiviral and Anti-inflammatory Properties

The pyrimidine core is associated with antiviral and anti-inflammatory activities. Compounds derived from pyrimidines have been documented to possess significant antiviral properties against various pathogens, including Hepatitis C Virus (HCV) . Additionally, their anti-inflammatory effects could be beneficial in treating conditions characterized by excessive inflammation.

Study on EGFR Inhibition

A comprehensive study evaluated the efficacy of pyrido[4,3-d]pyrimidine derivatives in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. The results indicated that specific modifications significantly enhanced inhibitory activity against mutant forms of EGFR .

Synthesis and Evaluation

Research focused on synthesizing new derivatives of this compound revealed that structural variations could lead to improved biological activity. For instance, introducing substituents on the piperazine ring enhanced cytotoxicity against certain cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one

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